
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1-((4-chlorophenyl)sulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H19ClFN3O4S2 and its molecular weight is 507.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
Research has led to the development of compounds with similar structural motifs, showcasing methodologies for synthesizing tetrahydro-1H-pyrazolo[4,3-c]pyridines and their molecular conformations. These compounds exhibit a range of hydrogen bonding, contributing to their structural diversity and potential for further chemical manipulation (Sagar et al., 2017). Another study discusses heterocyclic fused dihydrothiophene S,S-dioxides as precursors for o-quinodimethanes, indicating a pathway for creating compounds with significant chemical utility (Chaloner et al., 1992).
Chemical Reactivity and Applications
The preparation of deuterated compounds for bioanalytical standards reveals the nuanced reactivity of sulfone-containing substituents, illustrating the careful handling required to maintain deuterium labeling under assay conditions (Rozze & Fray, 2009). Docking studies and crystal structure analysis of tetrazole derivatives have been conducted to understand their interactions within biological systems, highlighting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Structural Characterization
Extensive structural studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide demonstrate the importance of molecular geometry in understanding the potential biological activity of sulfonamide derivatives (Gowda, Foro, & Fuess, 2007). Similarly, the synthesis and structural characterization of isostructural thiazoles explore the arrangement of molecules in crystals, offering insights into their chemical behavior and potential applications in medicinal chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biological Activities
Research into novel N-phenylpyrazolyl aryl methanones derivatives has uncovered compounds with promising herbicidal and insecticidal activities, suggesting avenues for developing new agrochemicals (Wang et al., 2015). Furthermore, the catalytic asymmetric addition to cyclic N-acyl-iminium using chiral phosphoric acid showcases a method for creating compounds with sulfone-bearing contiguous quaternary stereocenters, relevant in pharmaceutical development (Bhosale, Císařová, Kamlar, & Veselý, 2022).
Properties
IUPAC Name |
N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-19-4-2-3-16(13-19)21-14-22(15-5-9-18(24)10-6-15)27(25-21)33(30,31)20-11-7-17(23)8-12-20/h2-13,22,26H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILCSMVCMHMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-(3-fluorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2672492.png)
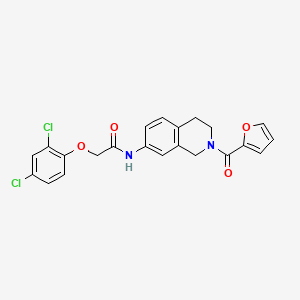
![N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2672494.png)


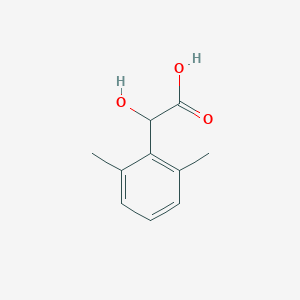
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B2672503.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2672505.png)

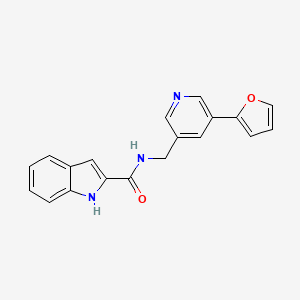
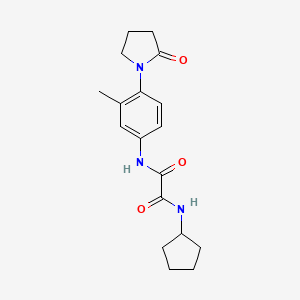
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2672512.png)
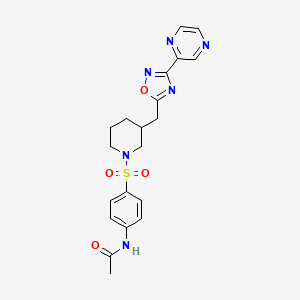
![8-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2672515.png)
